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molecular formula C11H13ClN2O4 B8772676 Tert-butyl 4-chloro-2-nitrophenylcarbamate CAS No. 579474-19-4

Tert-butyl 4-chloro-2-nitrophenylcarbamate

Cat. No. B8772676
M. Wt: 272.68 g/mol
InChI Key: JXRYXFLIZMKRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07235547B2

Procedure details

Compound J1was prepared from (4-chloro-2-nitro-phenyl)-carbamic acid tert-butyl ester (A6) (22.12 g, 85 mmol) by reduction with SnCl2.2H2O according to the general procedure J (method b).
Quantity
22.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[N+:15]([O-])=O)([CH3:4])([CH3:3])[CH3:2].O.O.Cl[Sn]Cl>>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[NH2:15])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
22.12 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)Cl)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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